molecular formula C6H4ClNO2 B1148543 6-Chloronicotinic acid CAS No. 5626-23-8

6-Chloronicotinic acid

Cat. No. B1148543
CAS RN: 5626-23-8
M. Wt: 157.55
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloronicotinic acid, also known as 6-chloronicotinyl acid, is an organic compound with the chemical formula C6H4ClNO2. It is a white solid that is soluble in water and ethanol. 6-Chloronicotinic acid is an important intermediate in the manufacture of many pharmaceuticals and agrochemicals, and has a wide range of applications in the fields of biochemistry, medicine, and agriculture.

Scientific Research Applications

6-Chloronicotinic acid has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including amides, esters, and peptides. It has also been used as a catalyst in the synthesis of various polymers. In addition, 6-Chloronicotinic acidtinic acid has been used to study the effects of various drugs on the human body, and to study the biochemical and physiological effects of various chemicals.

Mechanism of Action

The mechanism of action of 6-Chloronicotinic acidtinic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of several enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other chemicals. In addition, 6-Chloronicotinic acidtinic acid has been shown to inhibit the activity of several other enzymes, including phosphatases and proteases.
Biochemical and Physiological Effects
6-Chloronicotinic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and other chemicals. In addition, 6-Chloronicotinic acidtinic acid has been shown to inhibit the activity of several other enzymes, including phosphatases and proteases. Furthermore, 6-Chloronicotinic acidtinic acid has been shown to have an anti-inflammatory effect, and has been used to treat a variety of medical conditions, including asthma, allergies, and arthritis.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Chloronicotinic acidtinic acid in laboratory experiments is its low cost and ease of use. The compound is readily available from chemical suppliers and can be easily synthesized in the laboratory. Furthermore, 6-Chloronicotinic acidtinic acid is relatively stable and has a long shelf life. However, the compound has some limitations. It is not very soluble in water, which makes it difficult to use in aqueous solutions. In addition, 6-Chloronicotinic acidtinic acid is a strong acid, which can cause skin and eye irritation if handled improperly.

Future Directions

There are a number of potential future directions for 6-Chloronicotinic acidtinic acid research. These include further investigation of the compound's mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted on the use of 6-Chloronicotinic acidtinic acid as a catalyst in the synthesis of various polymers. Furthermore, further research could be conducted on the use of 6-Chloronicotinic acidtinic acid as an inhibitor of enzymes involved in the metabolism of drugs and other chemicals. Finally, further research could be conducted on the use of 6-Chloronicotinic acidtinic acid as an anti-inflammatory agent and its potential therapeutic applications.

Synthesis Methods

6-Chloronicotinic acid can be synthesized by the reaction of 2-chloronicotinic acid with sodium hypochlorite. The reaction is typically carried out in aqueous solution at a temperature of 30-40°C. The reaction produces a mixture of 6-Chloronicotinic acidtinic acid and 2-chloronicotinic acid, which can be separated by crystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-Chloronicotinic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-Chloronicotinic acid", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Sodium carbonate", "Sulfuric acid", "Potassium permanganate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Conversion of 2-Chloronicotinic acid to 2-Chloronicotinamide by reacting with ammonia in ethanol.", "Step 2: Oxidation of 2-Chloronicotinamide to 2-Chloronicotinic acid using potassium permanganate in sulfuric acid.", "Step 3: Conversion of 2-Chloronicotinic acid to 6-Chloronicotinic acid by reacting with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with sodium bicarbonate and 2-Chloronicotinic acid in water.", "Step 4: Neutralization of the reaction mixture with sodium carbonate and isolation of the product by filtration and drying." ] }

CAS RN

5626-23-8

Product Name

6-Chloronicotinic acid

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55

Origin of Product

United States

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